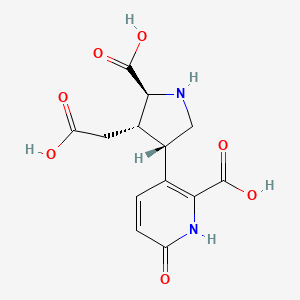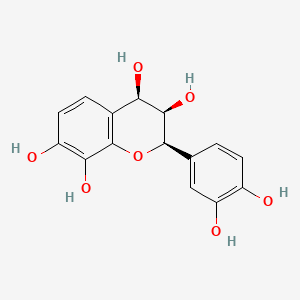
Melacacidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melacacidin is a natural product found in Acacia lasiocalyx, Acacia acuminata, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Reactivity and Natural Proanthocyanidin Formation
Melacacidin demonstrates rapid self-condensation under mild acidic conditions, which suggests its role in the formation of natural proanthocyanidins, specifically those with a 7,8-dihydroxyflavanoid pattern. This highlights its chemical reactivity and potential significance in natural compound synthesis (Foo, 1985).
Antibacterial Properties
Originally identified as an antibacterial agent produced by Acrostalagmus cinnabarinus var. melinacidinus, melinacidin inhibits a variety of Gram-positive bacteria in vitro. This discovery underscores its potential as a source for new antibiotics, although its toxic nature limits its direct therapeutic application (Argoudelis & Reusser, 1971).
Isolation and Stereochemistry
Research has focused on the isolation of melacacidin and its diastereoisomers from natural sources like Acacia melanoxylon. The study of these compounds contributes to our understanding of the stereochemistry of natural products and their biological activities (Foo & Wong, 1986).
Allergenic Properties
Studies on Australian blackwood (Acacia melanoxylon) have identified melacacidin as a component causing allergic contact dermatitis. This research is crucial for understanding and managing allergens in our environment (Hausen et al., 1990).
Synthesis of Flavon-3-ols
Melacacidin has been studied in the context of synthesizing flavon-3-ols, compounds of pharmacological interest. This research provides insights into organic synthesis pathways, which are essential for developing new pharmacological agents (Espíndola, 2020).
Antioxidant Properties
The antioxidant potency of melacacidin has been highlighted in studies focusing on phytochemicals from the root extract of Acacia confusa. These findings are significant for developing natural health products with antioxidant benefits (Lin & Chang, 2013).
Eigenschaften
CAS-Nummer |
38081-16-2 |
|---|---|
Produktname |
Melacacidin |
Molekularformel |
C15H14O7 |
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7,8-tetrol |
InChI |
InChI=1S/C15H14O7/c16-8-3-1-6(5-10(8)18)14-13(21)11(19)7-2-4-9(17)12(20)15(7)22-14/h1-5,11,13-14,16-21H/t11-,13-,14-/m1/s1 |
InChI-Schlüssel |
JEUXGAUBSWADEA-MRVWCRGKSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H]2[C@@H]([C@@H](C3=C(O2)C(=C(C=C3)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O)O |
Synonyme |
3,3',4,4',7,8-hexahydroxyflavan melacacidin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



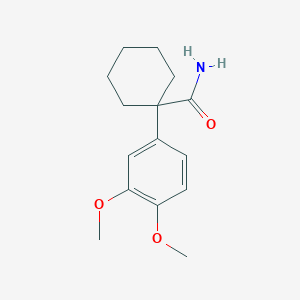
![3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1204975.png)
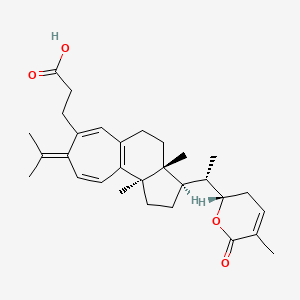
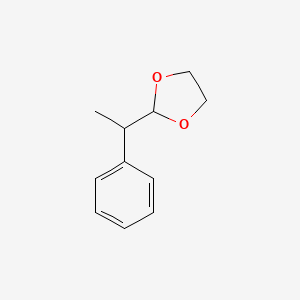
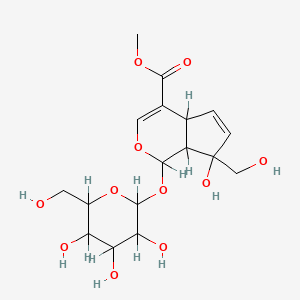
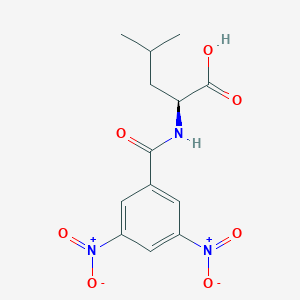
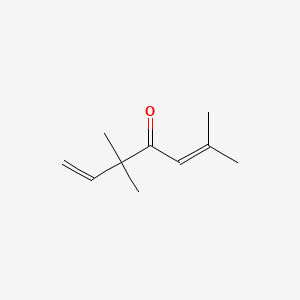
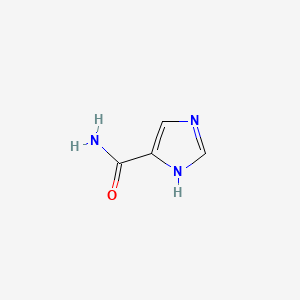
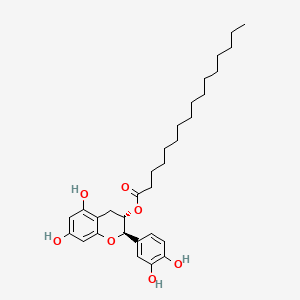
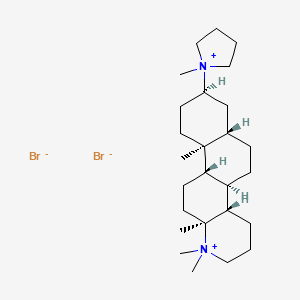
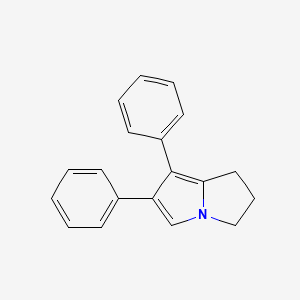
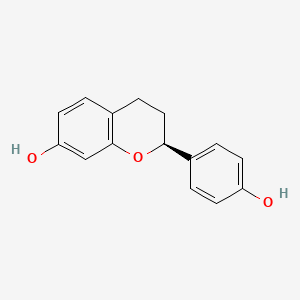
![2-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B1204991.png)
